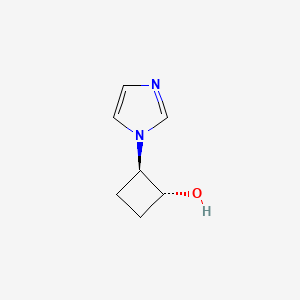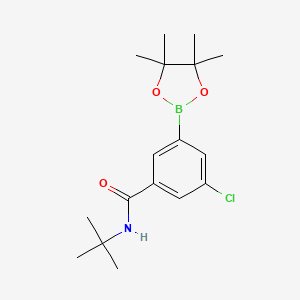![molecular formula C12H17NO B1485490 trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol CAS No. 2161248-42-4](/img/structure/B1485490.png)
trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol
Descripción general
Descripción
trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. This compound features a cyclobutane ring substituted with a benzyl(methyl)amino group and a hydroxyl group in a trans configuration. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol typically involves the nucleophilic substitution of an α-halogenated ketone with an amine or the electrophilic amination of enolates with suitable N-based electrophiles . These reactions are often carried out under mild conditions to ensure high yields and selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oxazolidines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: Formation of imines or oxazolidines.
Reduction: Formation of various reduced derivatives.
Substitution: Introduction of different substituents at the benzyl group.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biochemical processes .
Comparación Con Compuestos Similares
- trans-2-[Benzyl(methyl)amino]cyclohexanol
- 2-[Benzyl(methyl)amino]cyclobutan-1-one
Comparison: trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol is unique due to its specific cyclobutane ring structure and the trans configuration of its substituents. This configuration imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
(1R,2R)-2-[benzyl(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13(11-7-8-12(11)14)9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXPBVRNVVLAJF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)
